molecular formula C28H33N3O3 B610583 RTI-13951-33 CAS No. 2244884-08-8

RTI-13951-33

Cat. No.: B610583
CAS No.: 2244884-08-8
M. Wt: 459.59
InChI Key: XCHHIKJEGXHKLQ-UJTWYAIMSA-N
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Scientific Research Applications

RTI-13951-33 has several scientific research applications, including:

Mechanism of Action

RTI-13951-33 is an agonist of GPR88, an orphan G-protein-coupled receptor . It has been shown to reduce alcohol reinforcement and intake behaviors in rats .

Future Directions

RTI-13951-33 is considered a promising lead compound to evaluate GPR88 as a therapeutic target for alcohol use disorders . It also represents a unique tool to better understand GPR88 function . Future research may focus on further optimizing its metabolic stability and brain permeability .

Preparation Methods

The synthesis of RTI-13951-33 involves several steps to ensure its potency and selectivity as a GPR88 agonist. The synthetic route typically includes the following steps :

    Initial Synthesis: The starting materials undergo a series of chemical reactions, including condensation and cyclization, to form the core structure of this compound.

    Functional Group Modifications: Specific functional groups are introduced or modified to enhance the compound’s activity and selectivity.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis process can be scaled up using standard organic synthesis techniques.

Chemical Reactions Analysis

RTI-13951-33 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents into the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

CAS No.

2244884-08-8

Molecular Formula

C28H33N3O3

Molecular Weight

459.59

IUPAC Name

(1R,2R)-N-((2R,3R)-2-Amino-3-methoxybutyl)-N-(4'-(methoxymethyl)-[1,1'-biphenyl]-4-yl)-2-(pyridin-2-yl)cyclopropane-1-carboxamide

InChI

InChI=1S/C28H33N3O3/c1-19(34-3)26(29)17-31(28(32)25-16-24(25)27-6-4-5-15-30-27)23-13-11-22(12-14-23)21-9-7-20(8-10-21)18-33-2/h4-15,19,24-26H,16-18,29H2,1-3H3/t19-,24-,25-,26-/m1/s1

InChI Key

XCHHIKJEGXHKLQ-UJTWYAIMSA-N

SMILES

O=C([C@H]1[C@H](C2=NC=CC=C2)C1)N(C[C@@H](N)[C@H](OC)C)C3=CC=C(C4=CC=C(COC)C=C4)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RTI-1395133;  RTI13951-33;  RTI 13951-33;  RTI-13951-33

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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